
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- is a complex organic compound that features a thiomorpholine ring, dichlorophenyl group, imidazole moiety, and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include thiomorpholine, 2,4-dichlorophenyl derivatives, and imidazole. The synthesis could involve:
- Formation of the dioxolane ring through a cyclization reaction.
- Introduction of the imidazole moiety via nucleophilic substitution.
- Attachment of the dichlorophenyl group through electrophilic aromatic substitution.
- Oxidation of the thiomorpholine ring to form the 1-oxide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, such as:
- Using catalysts to increase reaction efficiency.
- Controlling temperature and pressure to maximize yield.
- Implementing purification techniques like crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability under various conditions.
Biology
- Potential applications in the development of bioactive molecules.
- Studied for its interactions with biological macromolecules.
Medicine
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry
- Used in the synthesis of specialty chemicals.
- Potential applications in the development of new materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include:
- Enzymes involved in metabolic pathways.
- Receptors on cell surfaces that mediate signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Thiomorpholine derivatives with different substituents.
- Compounds with similar dioxolane or imidazole moieties.
Uniqueness
- The combination of the thiomorpholine ring, dichlorophenyl group, imidazole moiety, and dioxolane ring makes this compound unique.
- Its specific chemical structure might confer unique reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
103661-07-0 |
|---|---|
Molecular Formula |
C24H25Cl2N3O4S |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C24H25Cl2N3O4S/c25-18-1-6-22(23(26)13-18)24(16-28-8-7-27-17-28)32-15-21(33-24)14-31-20-4-2-19(3-5-20)29-9-11-34(30)12-10-29/h1-8,13,17,21H,9-12,14-16H2/t21-,24-/m1/s1 |
InChI Key |
VVKGEAZPMUJRLR-ZJSXRUAMSA-N |
Isomeric SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1CS(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


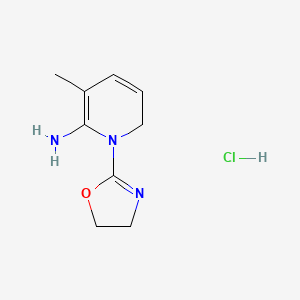
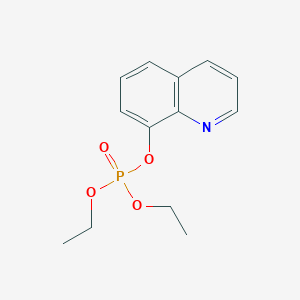
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)


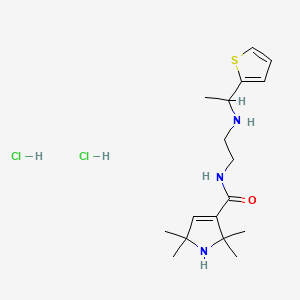
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)

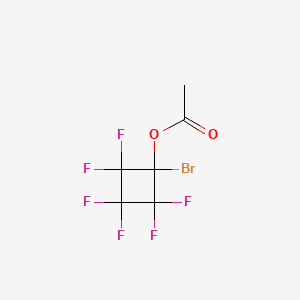
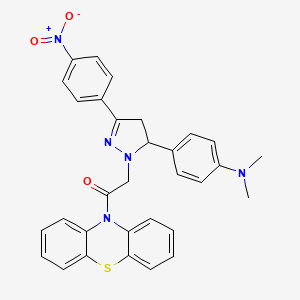
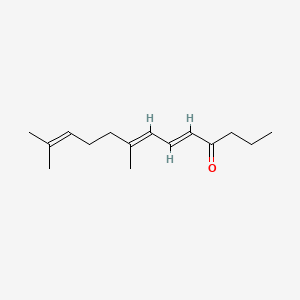
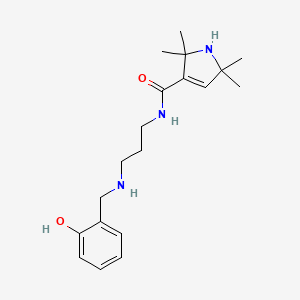
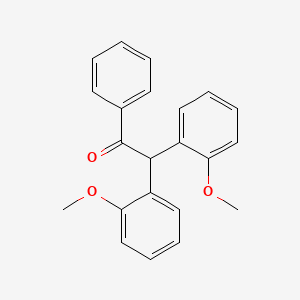
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)
